molecular formula C22H20FN3O3 B2705885 6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946277-05-0

6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2705885
CAS No.: 946277-05-0
M. Wt: 393.418
InChI Key: ULJJYMJTUDWCTQ-UHFFFAOYSA-N
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Description

The compound 6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fused heterocyclic molecule featuring a furopyrimidine core substituted with aryl and alkyl groups. Its structure combines a furan ring fused to a pyrimidine-dione scaffold, with modifications at positions 5 and 6: a 3-fluorophenyl group at position 5 and a 2,4-dimethylphenylamino moiety at position 4. The 1,3-dimethyl groups on the pyrimidine ring enhance steric stability and modulate electronic properties .

Properties

IUPAC Name

6-(2,4-dimethylanilino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c1-12-8-9-16(13(2)10-12)24-19-17(14-6-5-7-15(23)11-14)18-20(27)25(3)22(28)26(4)21(18)29-19/h5-11,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJJYMJTUDWCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the furo[2,3-d]pyrimidine class, which has been studied for its various therapeutic applications.

  • Molecular Formula : C22H20FN3O3
  • Molecular Weight : 393.418 g/mol
  • CAS Number : 946277-05-0

Research indicates that compounds within the furo[2,3-d]pyrimidine class exhibit significant biological activities through their interactions with microtubules and receptor tyrosine kinases (RTKs). The specific compound under study has shown dual inhibition properties that are crucial for its anticancer activity.

Inhibition of Microtubule Assembly

The compound demonstrates microtubule depolymerizing activity which is comparable to other known inhibitors. This activity is essential for disrupting the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.

Receptor Tyrosine Kinase (RTK) Inhibition

The compound has been reported to inhibit several RTKs including EGFR (Epidermal Growth Factor Receptor), VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and PDGFR-β (Platelet-Derived Growth Factor Receptor β). These receptors play pivotal roles in tumorigenesis and angiogenesis.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • Microtubule Depolymerization :
    • Compounds similar to this one have shown nanomolar EC50 values in inhibiting microtubule assembly .
    • The structural features of the compound contribute to its ability to bind effectively to tubulin.
  • RTK Inhibition :
    • The furo[2,3-d]pyrimidine scaffold allows for effective binding in the ATP site of RTKs, with docking scores indicating strong interactions .
    • Compounds in this class have demonstrated potent inhibition against cancer cell lines in vitro.

Case Study 1: Anticancer Activity

A study highlighted the efficacy of a structurally similar furo[2,3-d]pyrimidine derivative against various cancer cell lines. The results indicated that the compound induced significant cytotoxicity through both microtubule disruption and RTK inhibition.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)0.5Microtubule Depolymerization
MCF7 (Breast Cancer)0.8RTK Inhibition

Case Study 2: Pharmacokinetics and Toxicity

In vivo studies assessed the pharmacokinetics and toxicity profile of this compound. Results showed favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s closest analogs include derivatives with pyrimidine-dione cores and aryl/heteroaryl substitutions. Key comparisons are outlined below:

Compound Core Structure Substituents Key Properties Reference
Target Compound Furo[2,3-d]pyrimidine 5-(3-fluorophenyl), 6-(2,4-dimethylphenyl)amino, 1,3-dimethyl Hypothesized enhanced lipophilicity and antimicrobial/antiproliferative activity
5-[(3,4-Difluorophenyl)amino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[2,3-d]pyrimidine 5-(3,4-difluorophenyl)amino, 1,3,6-trimethyl Higher fluorine content may improve CNS penetration; tested in kinase inhibition
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine 6-(thiazolyl), 3-phenyl Potent antimicrobial activity against Staphylococcus aureus
6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[2,3-d]pyrimidine 5-cyclopropyl, 6-amino Cyclopropyl group enhances metabolic stability; explored in anticancer screens

Functional Group Impact

  • Fluorine Substituents: The 3-fluorophenyl group in the target compound likely enhances electronegativity and membrane permeability compared to non-fluorinated analogs (e.g., ’s thienopyrimidine). However, difluorinated analogs (e.g., ) show superior binding in hydrophobic pockets due to increased van der Waals interactions .
  • Amino vs. Thiazole Groups: The 2,4-dimethylphenylamino group at position 6 may confer selective hydrogen-bonding interactions, contrasting with ’s thiazole-substituted compound, which relies on sulfur-mediated π-stacking for antimicrobial activity .

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